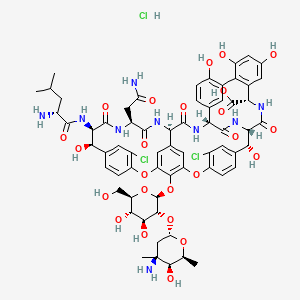

Norvancomycin hydrochloride

Übersicht

Beschreibung

Norvancomycin (hydrochloride) is a glycopeptide antibiotic that is structurally related to vancomycin. It is primarily used to treat severe infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis . Norvancomycin was developed in China and has been widely used for over three decades .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norvancomycin is produced by the fermentation of the microorganism Amycolatopsis orientalis, which was isolated from soil samples in Guizhou Province, China . The fermentation broth is processed to extract and purify the antibiotic.

Industrial Production Methods: The industrial production of norvancomycin involves several steps, including fermentation, extraction, and purification. The fermentation process is optimized to maximize the yield of norvancomycin. After fermentation, the broth is filtered, and the antibiotic is extracted using solvents. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norvancomycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Wasserstoffperoxid können verwendet werden, um Norvancomycin zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Norvancomycin, die unterschiedliche pharmakologische Eigenschaften und verbesserte therapeutische Profile aufweisen können .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

A study on the population pharmacokinetics of norvancomycin revealed a two-compartment model with significant inter-individual variability. The clearance rates were influenced by renal function, with distinct pharmacokinetic parameters established for patients with varying levels of kidney function. The study emphasized the importance of the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio in predicting clinical outcomes .

Case Study: Osteomyelitis in Pediatric Patients

A retrospective study conducted at Hebei Children’s Hospital analyzed 208 pediatric patients treated for acute hematogenous osteomyelitis with either norvancomycin or vancomycin from January 2015 to February 2023. Key findings included:

- Efficacy : Both treatments showed comparable efficacy, with no significant differences in adverse events.

- Cost-effectiveness : The total hospitalization cost was significantly lower for the norvancomycin group (¥28,765.35 ± ¥11,835.98) compared to the vancomycin group (¥43,776.06 ± ¥33,365.30), indicating a more economical treatment option without compromising safety or efficacy .

| Treatment Group | Total Hospitalization Cost (¥) | Clinical Efficacy Cost Ratio | Bacteriological Clearance Cost Ratio |

|---|---|---|---|

| Norvancomycin | 28,765.35 ± 11,835.98 | 290.44 | 356.14 |

| Vancomycin | 43,776.06 ± 33,365.30 | 437.76 | 576.30 |

Safety Profile

The adverse effects associated with norvancomycin are similar to those of vancomycin and include nephrotoxicity, ototoxicity, rash, and gastrointestinal disturbances . Monitoring for these side effects is essential during treatment.

Research Applications

Norvancomycin has also been explored in various research contexts:

Wirkmechanismus

Norvancomycin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the peptidoglycan matrix, which is essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and similar antibacterial spectrum.

Uniqueness of Norvancomycin: Norvancomycin is unique due to its structural differences from vancomycin, specifically the absence of an N-methyl group. This difference may contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative in treating infections caused by resistant bacteria .

Biologische Aktivität

Norvancomycin hydrochloride (NVCM) is a glycopeptide antibiotic that has gained attention for its efficacy against Gram-positive bacterial infections, particularly those caused by methicillin-resistant strains. This article delves into the biological activity of NVCM, summarizing its mechanisms, pharmacokinetics, clinical applications, and comparative studies with other antibiotics.

NVCM is structurally similar to vancomycin but differs by the absence of an N-methyl group at the N-terminus of the polypeptide chain. This structural modification contributes to its antibacterial properties. Like vancomycin, NVCM exerts its effects by inhibiting cell wall synthesis in bacteria, specifically targeting the D-alanyl-D-alanine terminus of peptidoglycan precursors, which is crucial for bacterial cell wall integrity.

Spectrum of Activity

NVCM has demonstrated significant activity against a variety of Gram-positive bacteria:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Methicillin-resistant Staphylococcus epidermidis

- Penicillin-resistant Streptococcus pneumoniae

- Clostridium difficile

In vitro studies indicate that NVCM's antibacterial activity is comparable to that of vancomycin. For instance, a comparative study showed that while NVCM maintains a strong efficacy against MRSA, some impurities derived from it exhibit reduced antibacterial properties .

Comparative Efficacy

The following table summarizes the antibacterial activity of NVCM compared to vancomycin and its impurities:

| Compound | Activity Against MRSA | Activity Against Enterococci | Activity Against E. coli |

|---|---|---|---|

| Norvancomycin (NVCM) | High | Moderate | None |

| Vancomycin | High | Moderate | None |

| Impurity 1 (Desvancosaminyl) | Low | Low | None |

| Impurity 2 (Aglucovancomycin) | Moderate | Low | None |

| Impurity 3 | Similar to NVCM | Low | None |

Distribution Characteristics

NVCM exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. A study on ocular pharmacokinetics revealed significant tissue penetration:

- Cornea: 2105.45 ± 919.89 μg/g

- Conjunctiva: 3033.92 ± 1061.95 μg/g

- Iris: 1570.19 ± 402.87 μg/g

- Ciliary Body: 181.94 ± 47.11 μg/g

- Aqueous Humour: 29.78 ± 4.90 μg/mL

- Plasma: 26.89 ± 5.57 μg/mL

These results indicate that NVCM achieves high concentrations in ocular tissues, suggesting potential use in treating ocular infections .

Clinical Applications and Case Studies

NVCM has been utilized in various clinical settings, particularly in treating severe infections such as endocarditis and osteomyelitis. A retrospective study involving pediatric patients indicated successful treatment outcomes with NVCM in cases where traditional therapies were inadequate .

Case Study: Clostridium difficile Infection

A notable case involved a one-month-old infant diagnosed with Clostridium difficile infection (CDI). Following extensive antibiotic treatment, the patient exhibited severe diarrhea and elevated inflammatory markers. Treatment with NVCM led to significant improvement and restoration of normal intestinal flora, highlighting its effectiveness in managing CDI .

Safety Profile

The safety profile of NVCM appears favorable, with minimal ototoxicity reported in animal studies after multiple intravenous administrations . However, further research is necessary to fully establish its long-term safety in diverse populations.

Eigenschaften

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWFHCJFZGXUAT-UMXPSMRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H74Cl3N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213997-73-0 | |

| Record name | Norvancomycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORVANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.